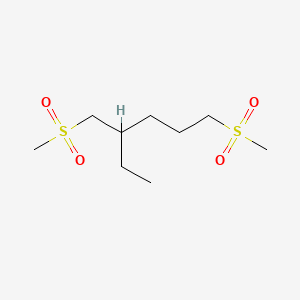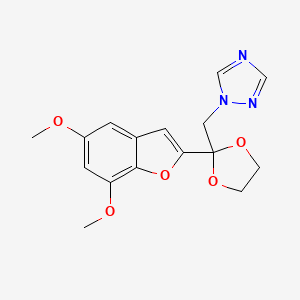
1H-1,2,4-Triazole, 1-((2-(5,7-dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a benzofuran ring system, a dioxolane ring, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting the benzofuran derivative with ethylene glycol in the presence of an acid catalyst.
Attachment of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reactions.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials, such as polymers, coatings, or electronic devices.
Mécanisme D'action
The mechanism of action of 1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolane: Lacks the triazole ring but shares the benzofuran and dioxolane rings.
1H-1,2,4-Triazole Derivatives: Compounds that contain the triazole ring but differ in the other substituents.
Uniqueness
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of three distinct ring systems: benzofuran, dioxolane, and triazole. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
98532-69-5 |
|---|---|
Formule moléculaire |
C16H17N3O5 |
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
1-[[2-(5,7-dimethoxy-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3O5/c1-20-12-5-11-6-14(24-15(11)13(7-12)21-2)16(22-3-4-23-16)8-19-10-17-9-18-19/h5-7,9-10H,3-4,8H2,1-2H3 |
Clé InChI |
MARZMUKQVNRKLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=C(O2)C3(OCCO3)CN4C=NC=N4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




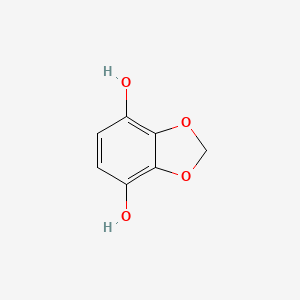
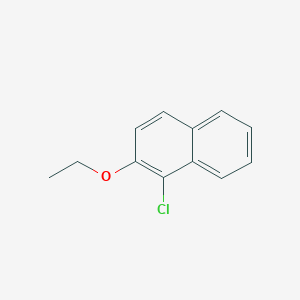

![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

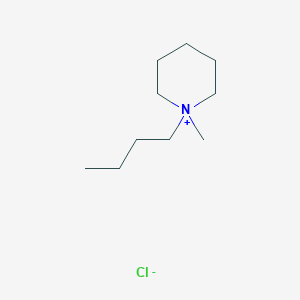
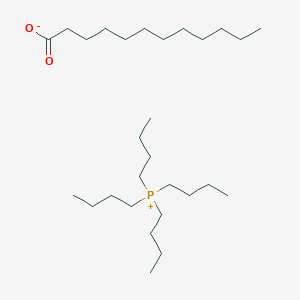

![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
